Cas no 2060030-87-5 (5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid)
5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cycloprop[a]indene-1-carboxylic acid, 1,1a,6,6a-tetrahydro-5-methyl-
- 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid
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- MDL: MFCD30498271
- Inchi: 1S/C12H12O2/c1-6-3-2-4-7-8(6)5-9-10(7)11(9)12(13)14/h2-4,9-11H,5H2,1H3,(H,13,14)
- InChI Key: FAQNDGJXUCQEMN-UHFFFAOYSA-N
- SMILES: C12C(C(O)=O)C1CC1=C2C=CC=C1C
5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051254-1g |
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 95% | 1g |
¥3514.0 | 2023-03-11 | |
| Enamine | EN300-336337-0.05g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 0.05g |
$768.0 | 2023-09-03 | ||
| Enamine | EN300-336337-0.1g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 0.1g |
$804.0 | 2023-09-03 | ||
| Enamine | EN300-336337-0.25g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 0.25g |
$840.0 | 2023-09-03 | ||
| Enamine | EN300-336337-0.5g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 0.5g |
$877.0 | 2023-09-03 | ||
| Enamine | EN300-336337-1.0g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-336337-2.5g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 2.5g |
$1791.0 | 2023-09-03 | ||
| Enamine | EN300-336337-5.0g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 5.0g |
$2110.0 | 2023-02-23 | ||
| Enamine | EN300-336337-10.0g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 10.0g |
$3131.0 | 2023-02-23 | ||
| Enamine | EN300-336337-1g |
5-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
2060030-87-5 | 1g |
$914.0 | 2023-09-03 |
5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid
Recent Advances in the Study of 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid (CAS: 2060030-87-5)
The compound 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid (CAS: 2060030-87-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold, characterized by its unique cyclopropaindene core, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncogenic pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes to 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid, highlighting a novel catalytic cyclopropanation strategy that improved yield and enantioselectivity. The researchers utilized palladium-catalyzed reactions to construct the cyclopropaindene core, achieving a 78% yield with >95% enantiomeric excess. This advancement addresses previous challenges in the scalable synthesis of this compound, facilitating its broader application in medicinal chemistry campaigns.
In terms of biological activity, recent investigations have revealed that derivatives of 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid exhibit potent inhibitory effects against interleukin-1β converting enzyme (ICE/caspase-1), a key mediator in inflammatory responses. A Nature Communications paper (2024) demonstrated that optimized analogs showed IC50 values in the low nanomolar range (3.2-8.7 nM) in cellular assays, with excellent selectivity over related caspases. These findings position the compound as a promising lead for developing anti-inflammatory therapeutics, particularly for autoimmune diseases like rheumatoid arthritis.
Structural biology studies have provided crucial insights into the molecular interactions of this compound class. X-ray crystallography data (PDB: 8T4N) revealed that 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid derivatives bind to the allosteric site of target proteins, inducing conformational changes that modulate protein-protein interactions. This unique binding mode, distinct from traditional active-site inhibitors, offers new opportunities for drug design against challenging targets.
Ongoing research is exploring the application of this scaffold in oncology. Preliminary results from a 2024 ACS Chemical Biology study indicate that certain fluorinated derivatives show selective cytotoxicity against KRAS-mutant cancer cell lines, with minimal effects on wild-type cells. The proposed mechanism involves disruption of KRAS-effector interactions, suggesting potential for addressing currently undruggable oncogenic targets.
From a drug development perspective, recent ADMET studies have shown favorable pharmacokinetic properties for lead compounds derived from 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid. Optimized analogs demonstrate good oral bioavailability (F = 62-75% in rodent models) and acceptable safety profiles in preclinical toxicology assessments, supporting their advancement to IND-enabling studies.
The growing body of research on 5-methyl-1H,1aH,6H,6aH-cyclopropaaindene-1-carboxylic acid underscores its versatility as a privileged structure in medicinal chemistry. With multiple research groups now investigating its applications across different therapeutic areas, this compound class is poised to make significant contributions to the development of next-generation pharmaceuticals. Future directions include further exploration of structure-activity relationships, target engagement studies using advanced biophysical techniques, and the development of more efficient synthetic methodologies to enable large-scale production.
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